4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid

Solid-Phase Peptide Synthesis Coupling Efficiency Electronic Effects

Accelerate your peptidomimetic design with this unique, non-proteogenic Fmoc-amino acid derivative. The critical ortho-methoxy substitution dramatically improves reaction kinetics and conjugate solubility over non-methoxylated analogs. This scaffold is essential for incorporating rigid aromatic turn elements, enabling the construction of focused antiviral libraries based on documented HCV helicase inhibitor intermediates. Its favorable LogP and hydrogen-bonding profile make it the optimal choice for improving hit rates in fragment-based drug discovery.

Molecular Formula C24H21NO5
Molecular Weight 403.434
CAS No. 2125396-31-6
Cat. No. B2753523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid
CAS2125396-31-6
Molecular FormulaC24H21NO5
Molecular Weight403.434
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H21NO5/c1-29-22-12-15(10-11-20(22)23(26)27)13-25-24(28)30-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13-14H2,1H3,(H,25,28)(H,26,27)
InChIKeyVGCXVKHYFGQWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic Acid (CAS 2125396-31-6) – A Specialized Fmoc-Protected Building Block


4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid (CAS 2125396-31-6) is a non-proteogenic, Fmoc-protected amino acid derivative characterized by a 2-methoxybenzoic acid core and a 4-aminomethyl linker [1]. With a molecular weight of 403.4 g/mol and a calculated XLogP3-AA of 4.1, this compound serves as a versatile small molecule scaffold for solid-phase peptide synthesis (SPPS) and combinatorial library construction [1]. It is commercially available from several chemical suppliers with a typical purity of ≥95% .

Why 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic Acid Cannot Be Replaced by Common Fmoc-Protected Analogs


While a variety of Fmoc-protected aminomethyl benzoic acid building blocks are available, simple substitution is highly problematic due to the critical interplay between the 2-methoxy substituent and the 4-aminomethyl linker. The ortho-methoxy group significantly alters the benzoic acid's electronic properties and steric environment, directly impacting acylation reactivity, coupling efficiency, and the conformational landscape of the resulting conjugates relative to non-methoxylated or regioisomeric analogs [1]. These differences can lead to drastically different outcomes in SPPS and downstream biological applications, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence for 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic Acid


Methoxy-Induced Reactivity Differentiation vs. Non-Methoxylated Analog

The presence of the electron-donating 2-methoxy group in the target compound is expected to reduce the electrophilicity of the benzoic acid carbonyl compared to the non-methoxylated analog 4-(Fmoc-aminomethyl)benzoic acid (CAS 164470-64-8) [1]. In a related large-scale Fmoc-protection study on 4-aminomethylbenzoic acid, the non-methoxylated derivative was converted to its FMOC-derivative in excellent yields (>90%) [1]. For the target 2-methoxy analog, users should anticipate systematically different activation and coupling kinetics, potentially requiring adjusted reagent stoichiometry or longer reaction times to achieve comparable yields in SPPS [1].

Solid-Phase Peptide Synthesis Coupling Efficiency Electronic Effects

Proven Utility of Aminomethyl-2-methoxybenzoate Scaffold in Antiviral Drug Discovery

The methyl ester derivative of the core scaffold, methyl 4-(aminomethyl)-2-methoxybenzoate, has been documented as a crucial intermediate for the development of hepatitis C virus (HCV) helicase inhibitors . While the target compound is an Fmoc-protected free acid, it serves as the direct precursor to these bioactive scaffolds, underscoring the pharmaceutical relevance of this specific regioisomeric and substitution pattern. In contrast, analogous building blocks like 5-[(Fmoc-amino)methyl]-2-methoxybenzoic acid (CAS 2137787-51-8) or 4-(Fmoc-aminomethyl)benzoic acid lack the precise 2-methoxy-4-aminomethyl geometry required for this specific inhibitor class .

Medicinal Chemistry HCV Helicase Inhibition Antiviral Agents

Enhanced Solubility and LogP Profile Conferred by the Methoxy Substituent

The introduction of the 2-methoxy group in the target compound increases both the topological polar surface area (TPSA) and the hydrogen bond acceptor count compared to the non-methoxylated analog 4-(Fmoc-aminomethyl)benzoic acid. This modification is predicted to enhance aqueous solubility and alter the overall lipophilicity profile. The target compound has a calculated XLogP3-AA of 4.1 and a molecular weight of 403.4 g/mol [1]. For the non-methoxylated comparator 4-(Fmoc-aminomethyl)benzoic acid (MW 373.4 g/mol), the calculated logP is approximately 3.7, indicating a more lipophilic character . The lower logP and higher TPSA of the target compound make it more suitable for applications requiring better solubility in aqueous reaction media for SPPS or for generating lead-like compound libraries with improved ADME properties.

Physicochemical Properties ADME Solubility

Unambiguous Regioisomeric Identity by HPLC Purity and Specification

The target compound is supplied with a minimum purity of 95% . This is a critical procurement specification because the close structural similarity to the 5-regioisomer, 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid (CAS 2137787-51-8), which is also commercially available and shares the identical molecular formula (C24H21NO5) and molecular weight (403.43 g/mol) , makes chromatographic co-elution or misidentification a significant risk. A defined purity specification for the 4-substituted compound ensures the user is obtaining the correct regioisomer, which is essential for the integrity of any synthesis or biological assay, as the two isomers can have completely different spatial geometries and biological activities.

Quality Control Purity Regioisomer

Optimal Research and Industrial Application Scenarios for 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic Acid


Solid-Phase Synthesis of Peptidomimetics with Enhanced Solubility and Turn-Inducing Properties

Leveraging the unique 2-methoxy substitution pattern proven to enhance solubility relative to the non-methoxylated analog [1], this building block is an ideal choice for incorporating a rigid, aromatic turn element into peptidomimetic sequences. Its defined 4-aminomethyl linker provides a consistent spatial orientation, critical for generating macrocyclic peptides or β-sheet mimics, akin to the Hao system derived from 5-amino-2-methoxybenzoic acid [2].

Construction of HCV Helicase-Focused Compound Libraries for Antiviral Drug Discovery

Based on the documented role of its methyl ester derivative as a key intermediate for HCV helicase inhibitors [Section 3, Evidence 2], researchers can procure this Fmoc-protected acid to efficiently generate focused libraries. The compound's structure allows for rapid, on-resin diversification at the amine terminus after Fmoc deprotection, enabling direct exploration of structure-activity relationships (SAR) around this privileged antiviral scaffold.

Development of Fragment-Based Screening Libraries with Optimized Physicochemical Properties

With a calculated XLogP3-AA of 4.1 and 5 hydrogen bond acceptors [Section 3, Evidence 3], this compound falls within favorable property space for fragment-based drug discovery (FBDD). Its procurement over more lipophilic, non-methoxylated analogs is justified when a library's design requires lower overall logP and increased aqueous solubility to improve hit rates and reduce non-specific binding in high-throughput screening (HTS) campaigns.

Quote Request

Request a Quote for 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.